molecular formula C10H12N2O4S2 B11530797 4-[(2-Nitrophenyl)sulfonyl]thiomorpholine

4-[(2-Nitrophenyl)sulfonyl]thiomorpholine

Cat. No.: B11530797
M. Wt: 288.3 g/mol
InChI Key: RQRSQGACLSPNHK-UHFFFAOYSA-N
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Description

4-(2-Nitrobenzenesulfonyl)thiomorpholine is a heterocyclic compound containing nitrogen and sulfur. It is characterized by the presence of a thiomorpholine ring substituted with a 2-nitrobenzenesulfonyl group. This compound is of significant interest due to its applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-nitrobenzenesulfonyl)thiomorpholine typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluoronitrobenzene with thiomorpholine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process involves crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Nitrobenzenesulfonyl)thiomorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 4-(2-Aminobenzenesulfonyl)thiomorpholine.

    Substitution: Various substituted thiomorpholine derivatives.

    Oxidation: Sulfoxides and sulfones.

Scientific Research Applications

4-(2-Nitrobenzenesulfonyl)thiomorpholine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-nitrobenzenesulfonyl)thiomorpholine involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The sulfonyl group can participate in nucleophilic substitution reactions, modifying the compound’s activity and specificity .

Comparison with Similar Compounds

Uniqueness: 4-(2-Nitrobenzenesulfonyl)thiomorpholine is unique due to the presence of both the nitro and sulfonyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C10H12N2O4S2

Molecular Weight

288.3 g/mol

IUPAC Name

4-(2-nitrophenyl)sulfonylthiomorpholine

InChI

InChI=1S/C10H12N2O4S2/c13-12(14)9-3-1-2-4-10(9)18(15,16)11-5-7-17-8-6-11/h1-4H,5-8H2

InChI Key

RQRSQGACLSPNHK-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

solubility

34.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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